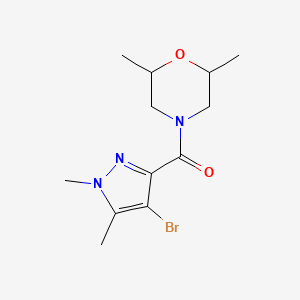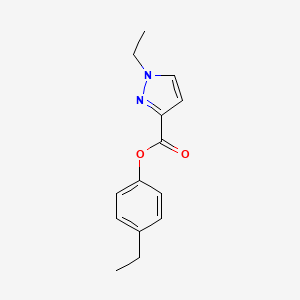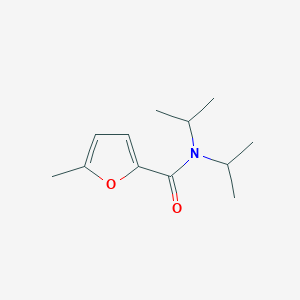
(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a morpholine ring substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethylene glycol with ammonia or a primary amine under high temperature and pressure.
Coupling Reaction: The brominated pyrazole and the morpholine are coupled using a suitable coupling agent such as a carbodiimide or a phosphonium salt to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Dehalogenated compounds or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials for improved thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential lead compound for the development of new pharmaceuticals due to its unique structure.
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Cancer Research: Investigated for its potential anticancer activity through inhibition of specific cancer cell pathways.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE: shares similarities with other pyrazole and morpholine derivatives such as:
Uniqueness
- Structural Features : The combination of a brominated pyrazole and a dimethyl-substituted morpholine ring is unique, providing distinct chemical and biological properties.
- Reactivity : The presence of bromine and methyl groups influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C12H18BrN3O2/c1-7-5-16(6-8(2)18-7)12(17)11-10(13)9(3)15(4)14-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
BLFMTPCYGVTRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10904037.png)
![Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904046.png)
![(4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10904048.png)

![Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10904052.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904053.png)

![N~2~-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10904064.png)
![methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904079.png)
![N-(naphthalen-1-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10904091.png)
![1-({4-[(4-chloro-2-nitrophenoxy)methyl]phenyl}carbonyl)octahydroquinolin-4(1H)-one](/img/structure/B10904093.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-4-phenylbut-3-en-2-ylidene]propanehydrazide](/img/structure/B10904100.png)
![N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide](/img/structure/B10904107.png)

